

Live-Cell Imaging with 10-Dodecylacridine Orange Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Dodecylacridine Orange
Bromide

Cat. No.: B3039169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

10-Dodecylacridine Orange Bromide (DAO) is a lipophilic, cationic fluorescent dye belonging to the acridine orange family. Its unique properties make it a valuable tool for live-cell imaging, particularly for visualizing and analyzing mitochondrial and lysosomal dynamics. This document provides detailed application notes and protocols for the effective use of DAO in various research contexts.

Mechanism of Action

DAO is a hydrophobic fluorescent probe that readily permeates the plasma membrane of live cells. It selectively accumulates in the inner mitochondrial membranes.^{[1][2]} A key advantage of DAO is that its mitochondrial staining is independent of the mitochondrial membrane potential, unlike other common mitochondrial dyes such as Rhodamine-123.^[1] This characteristic allows for the assessment of mitochondrial mass and morphology irrespective of the cell's energetic state.

Similar to its parent compound, acridine orange, DAO exhibits metachromatic fluorescence. In less concentrated environments, it emits green fluorescence. However, in acidic vesicular

organelles (AVOs) such as lysosomes and autolysosomes, the dye aggregates and its fluorescence emission shifts to red. This property allows for the ratiometric analysis of cellular processes like autophagy.

Key Applications

- **Mitochondrial Staining and Analysis:** DAO is an excellent probe for staining mitochondria in live cells for the analysis of their morphology, distribution, and dynamics. Its membrane potential-independent staining makes it particularly useful for studying mitochondrial changes in apoptosis and other cellular stress conditions.
- **Lysosome and Autophagy Research:** The metachromatic properties of DAO allow for the visualization of acidic compartments within the cell. The accumulation of DAO in lysosomes and autolysosomes results in a red fluorescent signal, which can be used to monitor the induction and progression of autophagy.
- **Apoptosis Detection:** Changes in mitochondrial morphology are a hallmark of apoptosis. DAO can be used to visualize these changes, such as mitochondrial fragmentation and swelling. When used in conjunction with other apoptotic markers, it can provide valuable insights into the mechanisms of cell death.
- **High-Content Screening and Drug Discovery:** The ability of DAO to simultaneously report on multiple cellular organelles makes it suitable for high-content screening assays to assess the effects of drug candidates on mitochondrial and lysosomal function.

Quantitative Data

The following tables summarize the key quantitative parameters for **10-Dodecylacridine Orange Bromide** and related compounds. Researchers should note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, initial optimization is recommended.

Table 1: Physicochemical and Spectral Properties

Property	Value	Source
Chemical Formula	C ₂₉ H ₄₄ BrN ₃	[1]
Molecular Weight	514.58 g/mol	[1]
CAS Number	41387-42-2	[1]
Solubility	DMSO, Ethanol, Methanol	[1]
Excitation (λ _{ex})	~495 nm (estimated)	
Emission (λ _{em})	~520 nm (green), ~640 nm (red, in acidic organelles) (estimated)	[3]

Spectral properties are estimated based on the closely related compounds 10-Octadecylacridine orange bromide and 10-Nonyl Acridine Orange.

Table 2: Recommended Staining Conditions for Live-Cell Imaging

Parameter	Recommended Range	Notes
Stock Solution Concentration	1-10 mM in DMSO	Store at -20°C, protected from light.
Working Concentration	100 nM - 5 μM	Optimal concentration is cell-type dependent and should be determined empirically.
Incubation Time	15 - 60 minutes	Longer incubation times may increase cytotoxicity.
Incubation Temperature	37°C	Standard cell culture conditions.

Experimental Protocols

Protocol 1: Live-Cell Staining of Mitochondria with DAO

This protocol describes the general procedure for staining mitochondria in adherent live cells using **10-Dodecylacridine Orange Bromide**.

Materials:

- **10-Dodecylacridine Orange Bromide (DAO)**
- Dimethyl sulfoxide (DMSO)
- Live cells cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other balanced salt solution
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for green fluorescence, TRITC/RFP for red fluorescence)

Procedure:

- **Prepare a DAO Stock Solution:** Dissolve DAO in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C, protected from light.
- **Prepare a DAO Staining Solution:** On the day of the experiment, thaw a vial of the DAO stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 μ M).
- **Cell Preparation:** Grow cells to the desired confluency on a suitable imaging vessel.
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the DAO staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove excess dye.
- **Imaging:** Add fresh, pre-warmed culture medium to the cells. Image the stained cells immediately using a fluorescence microscope. For mitochondrial imaging, acquire images in

the green channel.

Protocol 2: Ratiometric Imaging of Autophagy with DAO

This protocol utilizes the metachromatic properties of DAO to assess changes in acidic vesicular organelles (AVOs) as an indicator of autophagy.

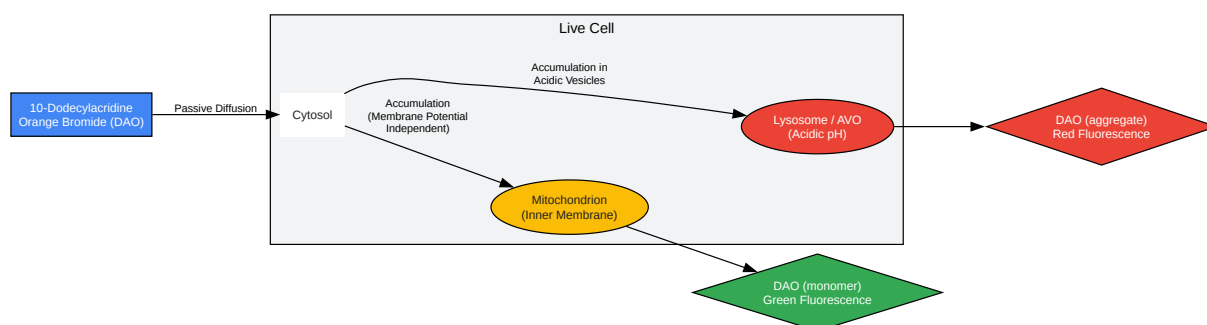
Materials:

- Same as Protocol 1
- Autophagy inducer (e.g., Rapamycin, Starvation medium - Earle's Balanced Salt Solution, EBSS)
- Autophagy inhibitor (e.g., Bafilomycin A1, Chloroquine) as a negative control (optional)

Procedure:

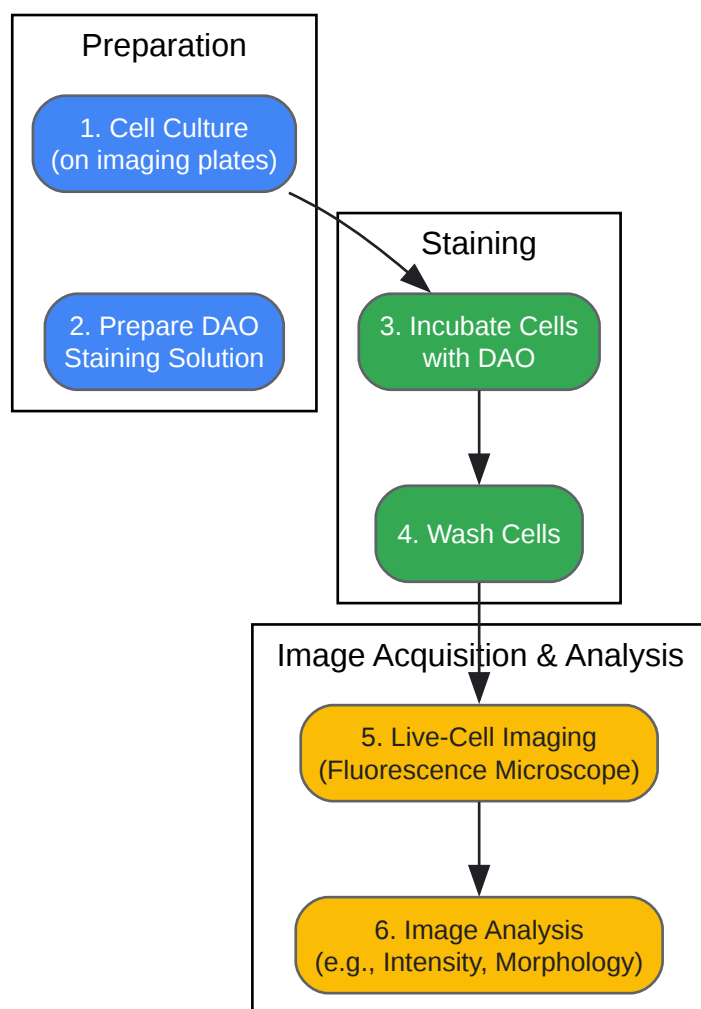
- Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired autophagy inducer or inhibitor for the appropriate duration. Include an untreated control group.
- Staining: Following treatment, stain the cells with DAO as described in Protocol 1 (steps 1-4).
- Washing: Wash the cells as described in Protocol 1 (step 5).
- Imaging: Acquire images in both the green and red fluorescence channels. An increase in the red-to-green fluorescence intensity ratio indicates an increase in the formation of AVOs, which is a hallmark of autophagy.
- Image Analysis: Quantify the fluorescence intensity in both channels using image analysis software (e.g., ImageJ/Fiji). Calculate the red/green fluorescence ratio for each condition.

Mandatory Visualizations



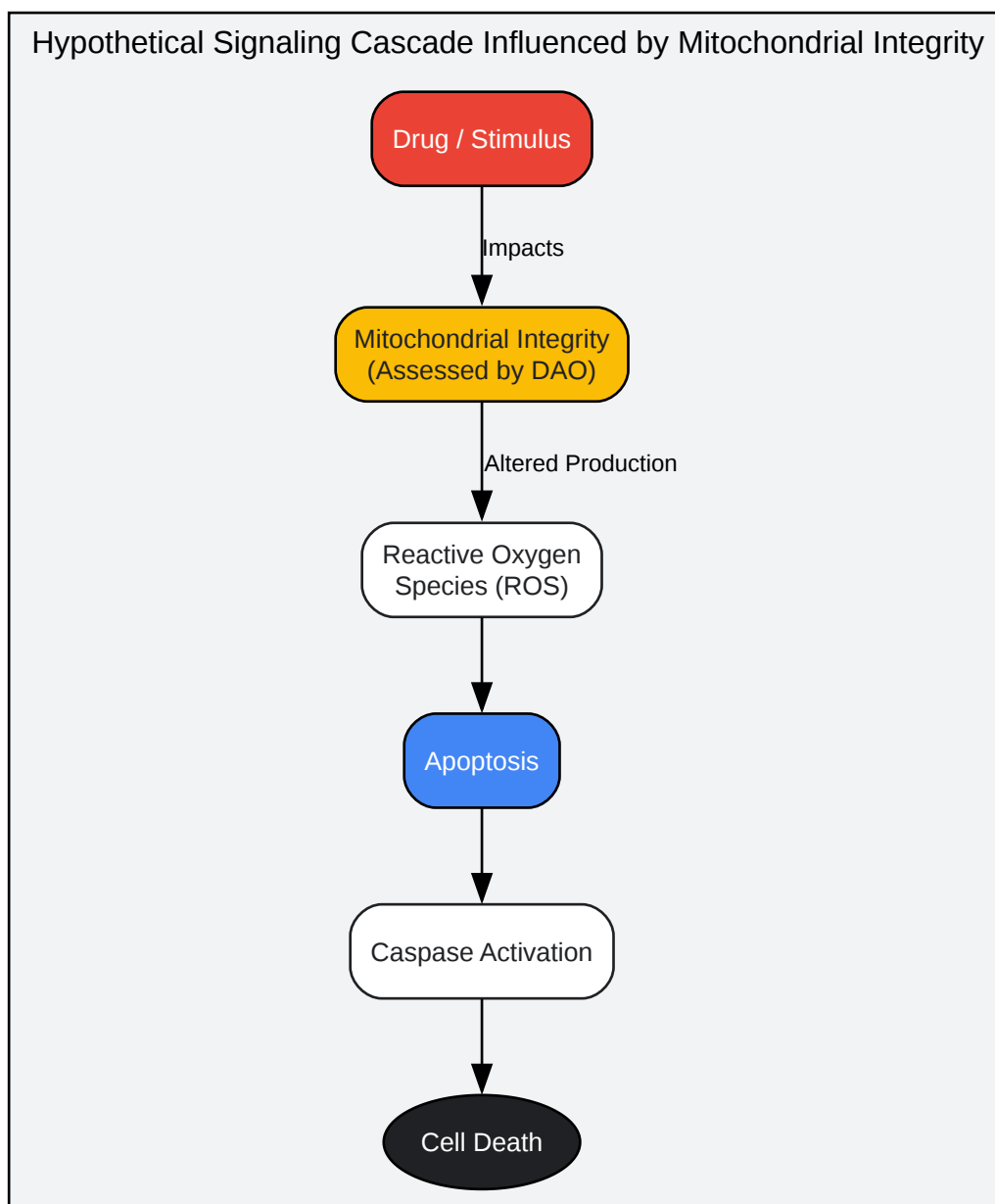
[Click to download full resolution via product page](#)

Mechanism of action of **10-Dodecylacridine Orange Bromide** in a live cell.



[Click to download full resolution via product page](#)

General experimental workflow for live-cell imaging with DAO.



[Click to download full resolution via product page](#)

Hypothetical signaling pathway involving mitochondria, assessable with DAO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adipogen.com [adipogen.com]
- 2. vincibiochem.it [vincibiochem.it]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Live-Cell Imaging with 10-Dodecylacridine Orange Bromide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3039169#live-cell-imaging-with-10-dodecylacridine-orange-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com